molecular formula C16H14N2O5 B5823798 3-nitrobenzyl N-benzoylglycinate

3-nitrobenzyl N-benzoylglycinate

Cat. No.: B5823798
M. Wt: 314.29 g/mol
InChI Key: QHGAQWWVRNFOSR-UHFFFAOYSA-N
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Description

3-Nitrobenzyl N-benzoylglycinate is an ester derivative combining a 3-nitrobenzyl group with N-benzoylglycine. The ester linkage (R-O-CO-) distinguishes it from amide or metal-coordinated analogs. Its synthesis likely involves esterification of N-benzoylglycine with 3-nitrobenzyl alcohol or halide, analogous to methods used for related compounds .

Properties

IUPAC Name

(3-nitrophenyl)methyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-15(10-17-16(20)13-6-2-1-3-7-13)23-11-12-5-4-8-14(9-12)18(21)22/h1-9H,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGAQWWVRNFOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetraphenylantimony N-Benzoylglycinate

Key Features :

  • Structure : Contains N-benzoylglycinate coordinated to tetraphenylantimony (SbPh₄⁺), forming a metal-organic complex .
  • Synthesis : Produced via reaction of pentaphenylantimony with N-benzoylglycine in toluene, highlighting its use in coordination chemistry .
  • Applications : Demonstrates the versatility of N-benzoylglycinate in forming stable metal complexes, unlike the ester form in 3-nitrobenzyl N-benzoylglycinate.

Comparison :

  • Functional Groups : Both compounds share the N-benzoylglycinate moiety, but the antimony complex replaces the ester group with a metal coordination bond.
  • Reactivity : The antimony complex may exhibit redox or catalytic properties due to the metal center, whereas the nitrobenzyl ester could undergo hydrolysis or nitro-group reduction.

4-Nitro-N-(3-Nitrophenyl)benzamide

Key Features :

  • Structure : Aromatic amide with dual nitro groups (on benzamide and aniline rings) .
  • Synthesis : Prepared from 3-nitroaniline and 4-nitrobenzoyl chloride, emphasizing nitro-group stability during acyl substitution .
  • Applications : Used as a solid derivative in laboratory courses for qualitative analysis .

Comparison :

  • Functional Groups : The amide linkage (R-NH-CO-) contrasts with the ester group in this compound.
  • Stability : Amides are generally more hydrolytically stable than esters, suggesting differences in shelf life or metabolic pathways.

N-(3-Nitrobenzyl)aniline

Key Features :

  • Structure : Nitrobenzyl group attached to aniline, with a polar surface area (PSA) of 55.17 Ų .
  • Applications: Potential relevance in medicinal chemistry due to its nitro-aromatic scaffold, which is common in enzyme inhibitors .

Comparison :

  • Polarity : The PSA of N-(3-nitrobenzyl)aniline (55.17 Ų) suggests moderate solubility in polar solvents, a trait that may differ for this compound depending on its ester and glycinate groups.
  • Bioactivity : Nitrobenzyl derivatives are often explored for antimicrobial or antiparasitic activity, implying shared research interests with the target compound .

Data Table: Structural and Functional Comparisons

Compound Key Functional Groups PSA (Ų) Synthesis Method Applications References
This compound Ester, nitro, benzoyl N/A Esterification (inferred) Organic synthesis, prodrugs N/A
Tetraphenylantimony N-Benzoylglycinate Metal coordination, benzoyl N/A Coordination in toluene Coordination chemistry
4-Nitro-N-(3-Nitrophenyl)benzamide Amide, nitro N/A Acylation of 3-nitroaniline Laboratory derivatives
N-(3-Nitrobenzyl)aniline Nitro, amine 55.17 Alkylation of aniline Medicinal chemistry

Research Findings and Implications

  • NMR Studies : Bis-amide intermediates in related compounds exhibit conformational flexibility at 298 K, detectable via ¹H/¹³C NMR . This suggests that this compound may also display dynamic behavior in solution.
  • Synthetic Routes : Metal-coordinated analogs like tetraphenylantimony N-benzoylglycinate highlight alternative strategies for stabilizing glycinate derivatives .

Q & A

Basic: What are the optimal synthetic routes for 3-nitrobenzyl N-benzoylglycinate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or esterification. A validated approach involves reacting N-benzoylglycine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or toluene) under mild heating (60–80°C), with cesium carbonate as a base to deprotonate the carboxylic acid . Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) ensures reaction completion. Post-synthesis, purification via recrystallization (ethanol/water) yields high-purity product.

Advanced: How can structural contradictions between NMR and X-ray diffraction data be resolved?

Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal-packing effects. To resolve this:

  • Perform variable-temperature NMR to assess dynamic behavior.
  • Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions in the crystal lattice .
  • Compare DFT-optimized gas-phase structures with experimental data to identify steric or electronic influences.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm esterification (e.g., δ ~4.5 ppm for –CH2_2O–, δ ~170 ppm for carbonyl).
  • FT-IR : Validate ester C=O stretching (~1740 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% theoretical values.
  • X-ray Diffraction : Resolve stereochemistry and crystal packing .

Advanced: What mechanistic insights explain the reactivity of the nitrobenzyl group in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent benzyl carbon. Kinetic studies (e.g., using Hammett plots ) reveal a linear free-energy relationship, with σ+^+ values correlating reaction rates. Solvent effects (e.g., DMSO vs. toluene) and leaving-group aptitude (Br > Cl) further modulate reactivity. Computational studies (e.g., DFT-based transition-state modeling ) can quantify activation barriers .

Basic: How can impurities in synthesized batches be systematically identified?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with high-resolution MS to detect by-products (e.g., unreacted N-benzoylglycine or nitrobenzyl alcohol).
  • DSC/TGA : Identify thermal decomposition impurities via melting point deviations or unexpected mass loss .

Advanced: How do dispersive forces dominate crystal packing in nitrobenzyl derivatives?

Methodological Answer:
Energy framework analysis (e.g., using CrystalExplorer) decomposes interaction energies into electrostatic, dispersive, and polarization components. For 3-nitrobenzyl derivatives, dispersive interactions (van der Waals) often account for >60% of total lattice energy due to the planar aromatic system and nitro group orientation. Compare with Hirshfeld fingerprint plots to map close contacts (e.g., C–H···O interactions) .

Basic: What safety protocols are essential when handling nitrobenzyl intermediates?

Methodological Answer:

  • Use fume hoods and explosion-proof equipment due to nitro group instability.
  • Avoid skin contact (nitro compounds are potential mutagens); wear nitrile gloves and lab coats.
  • Follow OSHA HCS guidelines for storage (cool, dry, away from reductants) and disposal (licensed waste contractors) .

Advanced: How can computational modeling predict biological activity of nitrobenzyl derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases or oxidoreductases).
  • QSAR models correlate nitro group position/logP values with antimicrobial IC50_{50} data .
  • ADMET prediction (SwissADME) assesses bioavailability and toxicity risks.

Basic: What solvent systems optimize column chromatography for purification?

Methodological Answer:

  • Normal-phase silica : Use ethyl acetate/hexane (1:4 to 1:2) for moderate polarity.
  • Reverse-phase C18 : Methanol/water (70:30) with 0.1% TFA improves resolution for polar by-products .

Advanced: How can isotopic labeling track metabolic pathways in biological studies?

Methodological Answer:

  • Synthesize 15^{15}N-labeled nitrobenzyl derivatives via Stille coupling with 15^{15}NO2_2-benzyl bromide.
  • Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites in cell lysates.
  • Compare fragmentation patterns with unlabeled controls to identify biotransformation products .

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